1-(But-2-en-1-yl)-1H-indol-7-amine
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Overview
Description
1-(But-2-en-1-yl)-1H-indol-7-amine is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and microorganisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-2-en-1-yl)-1H-indol-7-amine typically involves the functionalization of the indole ring. One common method is the cyclobutenylation/deprotection cascade from N-Boc protected indoles . This transition-metal-free strategy allows for the synthesis of substituted indoles under mild conditions. The reaction involves the transfer of a Boc-group, which is crucial for the underlying mechanism.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(But-2-en-1-yl)-1H-indol-7-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions, where the but-2-en-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids (e.g., AlCl₃) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of substituted indoles with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe to study biological processes involving indole derivatives.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It might be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(But-2-en-1-yl)-1H-indol-7-amine exerts its effects involves interactions with molecular targets and pathways. The but-2-en-1-yl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The indole ring structure allows for π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Crotyl Alcohol: An unsaturated alcohol with a similar but-2-en-1-yl group.
Crotonaldehyde: An aldehyde with a but-2-en-1-yl group.
Crotonic Acid: An unsaturated carboxylic acid with a but-2-en-1-yl group.
Uniqueness
1-(But-2-en-1-yl)-1H-indol-7-amine is unique due to the presence of both the indole ring and the but-2-en-1-yl group
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-[(E)-but-2-enyl]indol-7-amine |
InChI |
InChI=1S/C12H14N2/c1-2-3-8-14-9-7-10-5-4-6-11(13)12(10)14/h2-7,9H,8,13H2,1H3/b3-2+ |
InChI Key |
JXYLEKPIPBSORT-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CN1C=CC2=C1C(=CC=C2)N |
Canonical SMILES |
CC=CCN1C=CC2=C1C(=CC=C2)N |
Origin of Product |
United States |
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